Cobalt(II) phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

One exciting area of research explores Cobalt(II) phosphate's potential as a catalyst. Here are two specific applications:

- Water Oxidation: Thin films of Cobalt(II) phosphate demonstrate promising abilities as electrocatalysts for water oxidation. This process is crucial for splitting water into hydrogen and oxygen, a potential source of clean energy. Research suggests these thin films exhibit good activity [2].

Source

The Role of Cobalt Phosphate in Enhancing the Activity toward Water Oxidation:

Battery Technology

Cobalt(II) phosphate plays a significant role in research on lithium-ion battery technology. Here's how:

- Cathode Materials: Lithium cobalt phosphate (LiCoPO4), a related compound derived from Cobalt(II) phosphate, is a well-established cathode material for rechargeable lithium-ion batteries. Researchers continue to explore ways to improve the performance and stability of these cathodes [1].

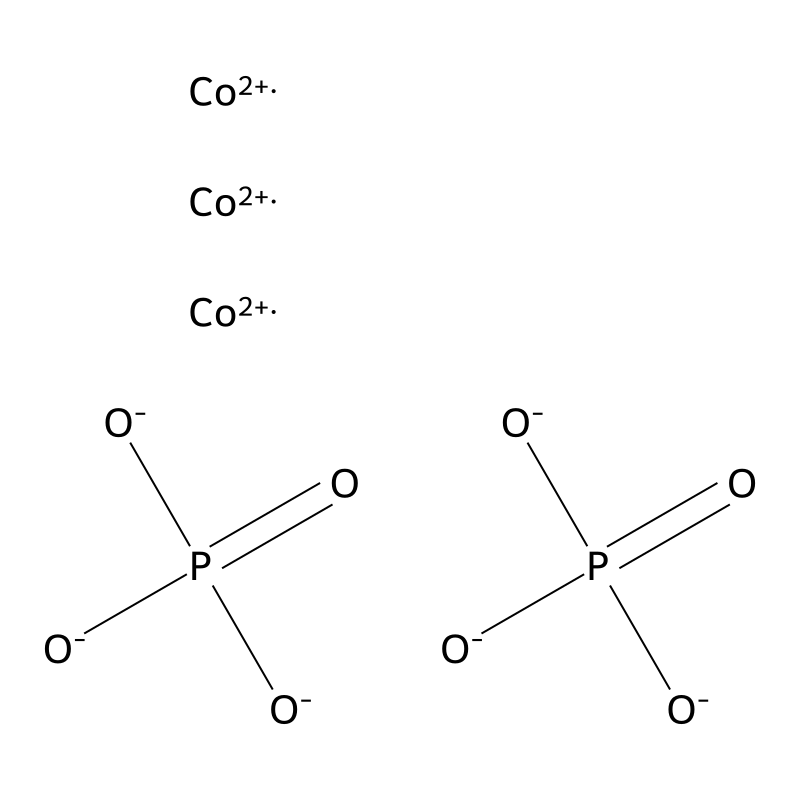

Cobalt(II) phosphate is an inorganic compound with the chemical formula Co₃(PO₄)₂. It is recognized for its vibrant color and is often referred to as cobalt violet, a pigment widely used in art and industrial applications. The compound consists of cobalt cations (Co²⁺) and phosphate anions (PO₄³⁻), forming a crystalline structure that exhibits unique properties, including thermal stability and photoluminescence. Cobalt(II) phosphate can exist in various hydrated forms, with the tetrahydrate Co₃(PO₄)₂·4H₂O being one of the most common forms encountered in laboratory settings .

Example Reactions:- Dissolution in Acid:

- Thermal Decomposition:

Cobalt(II) phosphate has been studied for its biological interactions, particularly in the context of environmental sciences. Research indicates that cobalt ions can influence biological systems, including their potential role in catalyzing reactions that degrade organic pollutants in water treatment processes. The interaction of cobalt(II) phosphate with peroxymonosulfate has been shown to enhance the degradation of contaminants, highlighting its utility in environmental remediation efforts .

Cobalt(II) phosphate can be synthesized through various methods, including:

- Precipitation Method: Mixing aqueous solutions of cobalt(II) salts (such as cobalt(II) nitrate or cobalt(II) chloride) with phosphate salts (like sodium phosphate) leads to the precipitation of cobalt(II) phosphate.

- Solid-State Reaction: Heating a mixture of cobalt oxide and ammonium dihydrogen phosphate at high temperatures can yield cobalt(II) phosphate.

- Hydrothermal Synthesis: This method involves reacting cobalt salts with phosphoric acid under controlled temperature and pressure conditions to produce crystalline forms of cobalt(II) phosphate .

Studies have shown that cobalt(II) phosphate interacts with various ligands and ions in solution, affecting its solubility and reactivity. The formation of coordination complexes with ligands such as citrate or ethylenediaminetetraacetic acid enhances its solubility and reactivity in certain applications. These interactions are crucial for understanding its role in biological systems and environmental processes .

Cobalt(II) phosphate shares similarities with other transition metal phosphates but exhibits unique properties due to the specific coordination environment of cobalt ions. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Nickel(II) Phosphate | Ni₃(PO₄)₂ | Similar structure but different metal ion properties |

| Manganese(II) Phosphate | Mn₃(PO₄)₂ | Exhibits different catalytic properties |

| Iron(III) Phosphate | FePO₄ | More soluble; used in biological applications |

| Lithium Cobalt Phosphate | LiCoPO₄ | Used in battery applications; higher ionic mobility |

Cobalt(II) phosphate's unique thermal stability and photoluminescent properties set it apart from these similar compounds, making it particularly valuable for specific industrial applications .

Physical Description

Pink or purple hygroscopic powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

General Manufacturing Information

Phosphoric acid, cobalt(2+) salt (2:3): ACTIVE